Butyl(chloro)dimethylsilane

Vue d'ensemble

Description

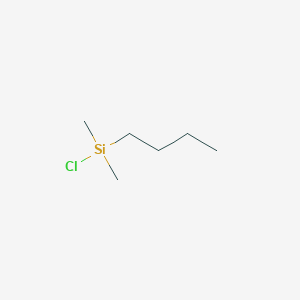

Butyl(chloro)dimethylsilane is a useful research compound. Its molecular formula is C6H15ClSi and its molecular weight is 150.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

n-Butyldimethylchlorosilane, also known as Butylchlorodimethylsilane or Butyl(chloro)dimethylsilane, is a type of organosilicon compound. Its primary targets are organic compounds with active hydrogen atoms, such as alcohols, amines, and carboxylic acids . The role of these targets is to undergo a reaction with n-Butyldimethylchlorosilane, leading to the formation of silyl ethers, silyl amines, and silyl esters, respectively .

Mode of Action

The compound interacts with its targets through a process known as silylation . In this reaction, the chlorine atom in n-Butyldimethylchlorosilane is replaced by an organic substrate (alcohol, amine, or carboxylic acid), resulting in the formation of a new silicon-oxygen, silicon-nitrogen, or silicon-oxygen bond . This reaction is typically facilitated by a base, which serves to deprotonate the organic substrate .

Biochemical Pathways

The products of its reactions (silyl ethers, silyl amines, and silyl esters) can influence various biochemical pathways by altering the reactivity and solubility of biological molecules .

Pharmacokinetics

Due to its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as its reactivity, the presence of a suitable organic substrate, and the pH of the environment .

Result of Action

The primary result of n-Butyldimethylchlorosilane’s action is the formation of silyl derivatives of organic substrates . These derivatives can have altered physical and chemical properties, such as increased stability, altered reactivity, or increased lipophilicity . In a biological context, this could potentially influence the activity and function of biomolecules .

Action Environment

The action of n-Butyldimethylchlorosilane is strongly influenced by environmental factors. For instance, the presence of moisture can lead to hydrolysis of the compound, resulting in the formation of hydrochloric acid and a silanol . This reaction is typically undesirable in synthetic applications, as it can lead to side reactions and decrease the yield of the desired silyl derivative . Therefore, n-Butyldimethylchlorosilane is usually handled and stored under anhydrous conditions .

Activité Biologique

Butyl(chloro)dimethylsilane, also known as tert-Butyldimethylsilyl chloride (TBDMS-Cl), is a silane compound widely used in organic synthesis and as a derivatization agent in analytical chemistry. Its biological activity, particularly in antimicrobial applications, has garnered interest in recent years. This article explores the biological effects, potential therapeutic applications, and relevant research findings concerning TBDMS-Cl.

- Chemical Formula : C₆H₁₅ClSi

- Molecular Weight : 150.72 g/mol

- CAS Number : 18162-48-6

TBDMS-Cl is characterized by its ability to form stable siloxanes and its reactivity with various functional groups, making it a valuable reagent in synthetic chemistry.

Biological Activity Overview

The biological activity of TBDMS-Cl is primarily noted in its antimicrobial properties. Recent studies have indicated that derivatives of silanes like TBDMS-Cl exhibit significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has demonstrated that compounds derived from TBDMS-Cl can exhibit potent antibacterial properties. For instance, studies on related compounds such as benzosiloxaboroles have shown promising results:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains .

- Cytotoxicity : The cytotoxicity limits for these compounds were significantly higher than their MIC values, indicating a favorable therapeutic index for potential antibacterial agents .

Study 1: Antibacterial Activity of Benzosiloxaboroles

A study focused on the synthesis and evaluation of benzosiloxaboroles, which are structurally related to TBDMS-Cl, found that:

- Certain derivatives exhibited high activity against Gram-positive cocci with MIC values ranging from 0.39 to 3.12 mg/L.

- The presence of specific substituents (e.g., chloro or trifluoromethyl groups) was essential for enhancing antibacterial activity .

Study 2: Synthesis and Characterization

Another investigation highlighted the synthesis of new siloxane derivatives using TBDMS-Cl:

- The study reported that the introduction of silicon into the molecular structure increased the lipophilicity and Lewis acidity of the compounds, which may enhance their biological activity .

Safety and Toxicology

While TBDMS-Cl shows potential biological activity, safety data indicate that it can be hazardous:

- Health Hazards : It is classified as a skin corrosive and eye damage agent. Inhalation may lead to respiratory issues, including pneumonitis and pulmonary edema .

- Carcinogenicity : Current data do not classify TBDMS-Cl as a known or anticipated carcinogen by major health organizations like OSHA or NTP .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Silane Coupling Agents

Application Overview:

Butyl(chloro)dimethylsilane is primarily utilized as a silane coupling agent. It enhances adhesion between organic and inorganic materials, which is critical in advanced composite production.

Key Benefits:

- Improves bonding in automotive and aerospace industries.

- Facilitates the integration of different materials in composite structures.

Surface Modification

Application Overview:

This compound is employed for modifying surfaces of various substrates including glass, metals, and ceramics.

Key Benefits:

- Enhances hydrophobicity and chemical resistance.

- Widely used in the formulation of coatings and sealants.

Data Table: Surface Modification Properties

| Substrate Type | Modification Type | Resulting Property |

|---|---|---|

| Glass | Silanization | Increased hydrophobicity |

| Metals | Coating | Enhanced corrosion resistance |

| Ceramics | Treatment | Improved chemical durability |

Organic Synthesis

Application Overview:

In organic chemistry, this compound acts as a versatile reagent for synthesizing various organosilicon compounds.

Key Benefits:

- Aids in developing new materials with unique properties.

- Utilized in the synthesis of silyl ethers and amines.

Pharmaceutical Applications

Application Overview:

The compound is explored in drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceutical formulations.

Case Study Example:

Research indicates that this compound derivatives can be used to stabilize active pharmaceutical ingredients (APIs), improving their therapeutic efficacy.

Adhesives and Sealants

Application Overview:

Incorporated into formulations for adhesives and sealants, this compound significantly enhances performance and durability.

Key Benefits:

- Provides better adhesion properties.

- Increases resistance to environmental factors such as moisture and temperature fluctuations.

Electrochemistry

Application Overview:

this compound has been studied for its electrochemical properties, particularly in creating novel materials for electrochemical applications.

Key Findings:

- Compounds derived from this compound have shown potential in energy storage devices.

- Research indicates promising results in battery technology improvements.

Optical Imaging

Application Overview:

This compound has been utilized to synthesize water-soluble near-infrared dyes for cancer detection through optical imaging techniques.

Case Study Example:

A study demonstrated that derivatives of this compound could be effective as molecular-based beacons for in vivo imaging of tumors, enhancing early detection capabilities.

Propriétés

IUPAC Name |

butyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-4-5-6-8(2,3)7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOSTENCGSDMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061376 | |

| Record name | Silane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-50-6 | |

| Record name | Butyldimethylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylchlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, butylchlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylchlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, butylchlorodimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLCHLORODIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VLH26PBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.